molecular formula C18H13FN6OS B2544254 N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-56-3

N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2544254
CAS No.: 868968-56-3
M. Wt: 380.4
InChI Key: XYMDQQUNNTVKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a high-purity synthetic compound designed for advanced pharmacological and biochemical research. This molecule features a complex heterocyclic structure centered on a [1,2,4]triazolo[4,3-b]pyridazine core, which is substituted at the 3-position with a pyridin-3-yl group and at the 6-position with a sulfanyl-acetamide linker connected to a 3-fluorophenyl ring. This specific architecture is characteristic of small molecules investigated for targeted cancer therapy. This compound is of significant interest in oncology research, particularly in the study of kinase inhibition. Compounds with structurally related [1,2,4]triazolo[4,3-b]pyridazine scaffolds have been identified as potent inhibitors of key signaling pathways involved in cell proliferation and survival. For instance, close analogues have demonstrated remarkable anticancer effects by inhibiting phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), both of which are critical targets in cancer drug discovery . The presence of the fluorophenyl group is a common pharmacophore in drug design, often enhancing metabolic stability and binding affinity. The primary research applications for this chemical are as a biochemical tool compound for investigating kinase signaling pathways and for in vitro evaluation of antiproliferative activity against various human cancer cell lines. It serves as a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies aimed at developing novel therapeutics. The compound is provided with the explicit understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-13-4-1-5-14(9-13)21-16(26)11-27-17-7-6-15-22-23-18(25(15)24-17)12-3-2-8-20-10-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDQQUNNTVKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazolopyridazinyl core and subsequent functionalization. One common synthetic route involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide serves as a versatile building block for synthesizing more complex molecular structures. Its reactivity profiles allow for the development of new derivatives that can be tailored for specific applications in organic synthesis.

Biological Research

The compound's unique structural features position it as a potential candidate for investigating biological interactions at the molecular level. Studies have indicated its potential roles in:

  • Anti-Cancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole compounds exhibit significant activity against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values indicating promising efficacy .
CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2
  • Anti-Microbial Properties : The triazole moiety is known for its role in enhancing anti-microbial activity. Research suggests that modifications to the compound can lead to improved efficacy against various pathogens.

Materials Science

In materials science, this compound is being explored for its potential use in developing organic light-emitting diodes (OLEDs). Its structural characteristics may contribute to the efficiency and durability of these devices .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to the following analogs:

Structural and Functional Analogues

Compound Name Key Substituents Molecular Weight Biological Target/Activity Source
N-(3-Fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 3-Fluorophenyl, pyridin-3-yl ~415.4 (calc.) Hypothesized: Lin28 inhibition, PEF(S) binding (inferred from analogs)
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) 3-Methyltriazolo-pyridazine, methyl 335.3 (CAS 108825-65-6) Lin28 inhibition; induces ESC differentiation, reduces tumorsphere formation in cancer
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-Fluorophenyl, 3-(trifluoromethyl)phenyl 447.41 Unspecified activity; structural analog with enhanced lipophilicity
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide Thiophen-2-yl, pyridin-3-yl 412.48 Potential PEF(S) binder; displaces TNS in allosteric site assays

Key Differences and Implications

Substituent Effects on Target Specificity: The 3-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in targets like Lin28 compared to the methyl group in C1632. However, C1632’s methyl substitution simplifies synthesis and improves solubility .

Pharmacological Activity :

  • C1632 directly inhibits Lin28, rescuing let-7 miRNA function and reducing CSC viability . The target compound’s pyridin-3-yl group may mimic C1632’s triazolo-pyridazine interactions but lacks direct evidence of Lin28 modulation.
  • Analogs with thiophen-2-yl or thiazine groups (e.g., ) show affinity for PEF(S), suggesting the sulfanyl-acetamide scaffold is critical for protein binding, irrespective of aryl substituents .

Physicochemical Properties: Melting points for triazolo-pyridazine derivatives range from 187–255°C (e.g., E-4b in ), indicating high thermal stability. The target compound’s fluorophenyl group may further elevate melting points compared to non-fluorinated analogs.

Biological Activity

N-(3-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound is characterized by a multi-ring structure that includes a triazole and pyridazine moiety. The presence of the fluorine atom on the phenyl ring enhances its biological activity by potentially increasing lipophilicity and altering receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing triazole and pyridazine rings have shown significant antibacterial and antifungal properties. For instance, triazolo derivatives have been reported to inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Studies on related compounds have demonstrated antiproliferative effects against various cancer cell lines. Fluorinated derivatives have been particularly noted for their ability to inhibit cell proliferation in breast and colon cancer models .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in inflammatory pathways. Similar triazole-based compounds have been explored for their potential as selective COX-II inhibitors .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Protein Kinases : Triazoles are known to interact with various kinases involved in cell signaling pathways.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
  • Interference with Nucleic Acid Synthesis : Some derivatives have shown the ability to inhibit DNA/RNA synthesis in pathogenic organisms.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Anticancer Activity : A study evaluated the antiproliferative effects of fluorinated triazoles against multiple cancer cell lines, revealing that certain derivatives significantly reduced cell viability at low concentrations .
  • Antimicrobial Efficacy : Research on a series of triazole derivatives demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL against various bacterial strains .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusInhibition at 4 µg/mL
AntifungalCandida albicansInhibition at 0.5 µg/mL
AntiproliferativeBreast Cancer Cell LinesIC50 = 12 µM
Enzyme InhibitionCOX-IIIC50 = 0.011 µM

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